(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative characterized by a (Z)-configured 5-bromo-2-methoxybenzylidene substituent at position 2 and a pyridin-4-ylmethyl group at position 6. The pyridin-4-ylmethyl substituent introduces a basic nitrogen center, which may enhance solubility or participate in hydrogen bonding.
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-29-20-4-2-17(25)10-16(20)11-22-23(28)18-3-5-21-19(24(18)31-22)13-27(14-30-21)12-15-6-8-26-9-7-15/h2-11H,12-14H2,1H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQXVSDCWCWLB-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer therapy and other therapeutic areas. This article aims to explore its biological activity through various studies, including anticancer effects, antimicrobial properties, and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 479.3 g/mol
- CAS Number : 929867-60-7
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- A study demonstrated that certain derivatives of hydrazones, which share structural similarities with the compound , showed significant anticancer properties against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The structure-dependence of their activity was emphasized, indicating that modifications to the benzofuroxazine structure could enhance efficacy against cancer cells .
- The compound's potential mechanism may involve apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties :
- Antioxidant Activity :
Anticancer Studies
In a controlled study using A549 cells:
- Experimental Design : Compounds were tested at a concentration of 100 µM for 24 hours.
- Results : The viability post-treatment was assessed using the MTT assay. Certain modifications led to reduced cell viability (e.g., 4-chlorophenyl substitution reduced viability to 64%) .
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | 50 | Standard chemotherapeutic agent |
| Compound 6 | 64 | Significant anticancer activity |
| Compound 21 | 61 | Enhanced cytotoxicity |
Antimicrobial Studies
Research indicated that hydrazone derivatives possess antimicrobial properties:
- Methodology : Disk diffusion tests were performed against bacterial strains.
- Findings : Compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria .
The proposed mechanisms for the biological activities include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Interference with key enzymes involved in tumor growth and microbial metabolism.
- Free Radical Scavenging : Reduction of oxidative stress markers in cellular models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Electronic Properties: The 5-bromo-2-methoxybenzylidene group in the main compound introduces both electron-withdrawing (Br) and electron-donating (OCH₃) effects, creating a polarized aromatic system. Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl (): The para-substituted pyridine in the main compound may facilitate stronger π-π stacking interactions compared to the meta-substituted analog .
Impact on Physicochemical Properties :
- The methoxy group in the main compound likely enhances solubility compared to the hydroxy group in , which may form intermolecular hydrogen bonds (e.g., mp 330–331°C in suggests high crystallinity) .
- The 4-fluorophenethyl group in improves metabolic stability due to fluorine’s electronegativity, whereas the pyridin-4-ylmethyl group in the main compound may enhance aqueous solubility .
The chlorobenzylidene derivatives in (chromene-based) highlight the role of halogen positioning in modulating reactivity and binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols starting from benzofuran derivatives. Key steps include:
- Aldol condensation : Formation of the benzylidene moiety via base-catalyzed condensation of a substituted benzaldehyde with the benzofurooxazine core.
- Nucleophilic substitution : Introduction of the pyridinylmethyl group using a brominated intermediate and a pyridine-derived nucleophile.
- Reaction optimization : Solvent choice (e.g., DMF for polar aprotic conditions), temperature (80–120°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps) significantly impact yield and purity. Yield variations (30–65%) are common due to competing side reactions like epimerization or over-oxidation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the stereochemistry and functional groups in this compound?
- Methodology :
- ¹H/¹³C NMR : The Z-configuration of the benzylidene group is confirmed by coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and NOESY correlations between the methoxy group and adjacent protons. Aromatic protons from the pyridinylmethyl substituent appear as distinct doublets (δ 7.2–8.5 ppm) .
- IR : Stretching frequencies at ~1670 cm⁻¹ (C=N), ~1770 cm⁻¹ (oxazinone C=O), and ~1250 cm⁻¹ (C-O-C) validate core structural motifs .
- HRMS : Exact mass matching within 3 ppm error confirms molecular formula integrity .
Q. What are the critical solubility and stability considerations for handling this compound in vitro?
- Methodology :
- Solubility : Limited aqueous solubility (logP ≈ 3.5–4.2) necessitates DMSO or dichloromethane for stock solutions. Sonication or mild heating (40–50°C) improves dissolution .
- Stability : Susceptible to photodegradation due to the benzylidene moiety. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict reactivity and biological target interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the benzylidene carbon is highly electrophilic (LUMO ≈ –1.8 eV), favoring nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The pyridinylmethyl group shows strong π-π stacking with Phe723, while the bromine atom occupies a hydrophobic pocket .
- Validation : Correlate computational predictions with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodology :
- Batch-to-batch variability : Ensure synthetic consistency via QC protocols (HPLC purity >95%, ¹H NMR integration ratios).
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hrs), and DMSO concentrations (<0.1% v/v).
- Meta-analysis : Use tools like Prism to aggregate data, applying ANOVA to identify outliers. For example, discrepancies in antimicrobial activity (MIC = 2–16 µg/mL) may stem from bacterial strain differences .
Q. How can X-ray crystallography and SHELX software elucidate the compound’s solid-state conformation?
- Methodology :
- Crystallization : Use vapor diffusion with ethyl acetate/hexane. Single crystals suitable for X-ray analysis require slow evaporation (7–14 days).
- SHELX refinement : Process data with SHELXT for structure solution and SHELXL for refinement. The Z-configuration is confirmed by torsion angles (C7-C8-C9-C10 ≈ 178°), and hydrogen bonding (e.g., N-H···O=C) stabilizes the oxazinone ring .
- ORTEP diagrams : Generate 50% probability ellipsoids to visualize thermal motion and validate bond lengths/angles against DFT-optimized structures .
Q. What experimental design (DoE) principles optimize derivative synthesis for structure-activity relationship (SAR) studies?
- Methodology :
- Factor screening : Use a Plackett-Burman design to prioritize variables (e.g., temperature, catalyst loading, solvent polarity).
- Response surface methodology (RSM) : Central Composite Design (CCD) maximizes yield of 5-substituted analogs. For example, 65% yield is achieved at 100°C, 1.2 eq. K₂CO₃, and DMF solvent .
- Parallel synthesis : Employ robotic liquid handlers to generate a 24-member library. Assess bioactivity trends via PCA (Principal Component Analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
